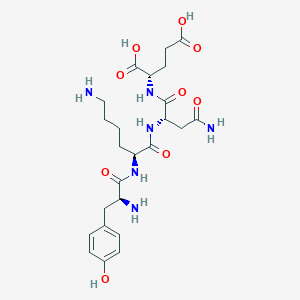

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid

Beschreibung

Eigenschaften

CAS-Nummer |

915223-95-9 |

|---|---|

Molekularformel |

C24H36N6O9 |

Molekulargewicht |

552.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C24H36N6O9/c25-10-2-1-3-16(28-21(35)15(26)11-13-4-6-14(31)7-5-13)22(36)30-18(12-19(27)32)23(37)29-17(24(38)39)8-9-20(33)34/h4-7,15-18,31H,1-3,8-12,25-26H2,(H2,27,32)(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)/t15-,16-,17-,18-/m0/s1 |

InChI-Schlüssel |

NRUBHNRZNGFVEL-XSLAGTTESA-N |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely utilized technique for synthesizing peptides due to its efficiency and ability to control the sequence of amino acids precisely. The key steps involved in SPPS are:

Attachment of the First Amino Acid : The first amino acid (L-tyrosine) is covalently attached to a solid resin.

Sequential Addition of Protected Amino Acids : Protected forms of the subsequent amino acids (L-lysine, L-asparagine, and L-glutamic acid) are added one at a time. Each amino acid is activated (usually with a coupling reagent) to facilitate the formation of peptide bonds.

Deprotection : After each coupling step, protective groups are removed to allow for the next amino acid addition.

Cleavage from Resin : Once the desired peptide sequence is complete, the peptide is cleaved from the resin using a suitable cleavage reagent (often trifluoroacetic acid).

This method allows for high purity and yields, making it suitable for synthesizing longer peptides like L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid.

Liquid-Phase Synthesis

Liquid-phase synthesis involves synthesizing peptides in solution rather than on a solid support. This method can be advantageous for smaller peptides or when specific reaction conditions are required.

Sequential Coupling : Similar to SPPS, protected amino acids are added sequentially in solution, with each step involving activation and coupling.

Purification : After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and unreacted starting materials.

Liquid-phase synthesis may be less efficient than SPPS for longer sequences but can be beneficial when working with sensitive or complex structures.

Recent studies have focused on optimizing these synthesis methods to improve yield and reduce side reactions. Key findings include:

Optimization of Coupling Conditions : Research indicates that varying coupling reagents and conditions can significantly affect yield and purity. For example, using more reactive coupling agents can enhance bond formation efficiency.

Use of Microwave-Assisted Synthesis : Microwave technology has been explored to accelerate peptide bond formation, resulting in shorter reaction times and improved yields.

Post-Synthetic Modifications : Techniques such as cyclization or incorporation of non-natural amino acids have been investigated to enhance the biological activity of synthesized peptides.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, controlled sequence, efficient for long peptides | Requires specialized equipment, potential for incomplete reactions |

| Liquid-Phase Synthesis | Flexible conditions, suitable for sensitive compounds | Lower efficiency for longer sequences, more complex purification |

Analyse Chemischer Reaktionen

Hydrolysis of Peptide Bonds

YKNE undergoes hydrolysis under acidic or alkaline conditions, breaking its peptide backbone into individual amino acids or smaller fragments.

| Condition | pH Range | Temperature (°C) | Primary Products |

|---|---|---|---|

| Acidic Hydrolysis | 1–3 | 100–120 | Free amino acids (Y, K, N, E) |

| Alkaline Hydrolysis | 10–12 | 60–80 | Shorter peptides (e.g., YK, NE) |

-

Mechanism : Acidic hydrolysis protonates carbonyl oxygen, making it susceptible to nucleophilic attack by water. Alkaline hydrolysis deprotonates the amide nitrogen, destabilizing the peptide bond.

-

Kinetics : Reaction rates increase with temperature and extreme pH. Asparagine and glutamic acid residues accelerate degradation due to side-chain reactivity.

Deamidation of Asparagine and Glutamine Residues

Asparagine (N) undergoes non-enzymatic deamidation, forming aspartic acid (D) or isoaspartic acid via a cyclic succinimide intermediate .

| Parameter | Asparagine Deamidation | Glutamine Deamidation |

|---|---|---|

| Rate (pH 7.4, 37°C) | ||

| Primary Product | Aspartic acid (D) | Glutamic acid (E) |

| Stabilizing Factors | Low pH (<5), low temperature | High pH (>9), metal ions |

-

Structural Impact : Deamidation alters peptide charge and conformation, affecting biological activity .

Oxidation of Tyrosine

The phenolic side chain of tyrosine is susceptible to oxidation by reactive oxygen species (ROS), forming dityrosine or 3,4-dihydroxyphenylalanine (DOPA).

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| Dityrosine cross-links | pH 7–9, 25–37°C | |

| UV Radiation | DOPA |

-

Implications : Oxidation reduces peptide stability and may induce aggregation.

Cross-Linking via Lysine ε-Amino Groups

Lysine’s ε-amino group participates in cross-linking reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Schiff Base Formation | Aldehydes, pH 7–9 | Covalent imine bonds |

| Isopeptide Bonds | Transglutaminase enzymes | Intermolecular cross-links |

-

Applications : Used in biomaterial engineering for hydrogel synthesis.

pH-Dependent Charge Modulation

The peptide’s net charge varies with pH due to ionizable groups:

| Amino Acid | pKa (α-COOH) | pKa (α-NH₃⁺) | pKa (Side Chain) |

|---|---|---|---|

| Tyrosine (Y) | 2.20 | 9.11 | 10.07 (phenolic) |

| Lysine (K) | 2.18 | 8.95 | 10.53 (ε-NH₃⁺) |

| Glutamic Acid (E) | 2.19 | 9.67 | 4.25 (γ-COOH) |

Data sourced from experimental measurements .

Enzymatic Modifications

While YKNE itself is not a natural substrate for common proteases, its residues are targets for specific enzymes:

-

Trypsin : Cleaves C-terminal to lysine (K) under physiological conditions.

-

Glutaminase : Deamidates glutamine (Q), though not present in YKNE; highlights potential analogs .

Stability Under Storage Conditions

Accelerated stability studies reveal degradation pathways:

| Condition | Major Degradation Pathway | % Degradation (30 days) |

|---|---|---|

| 25°C, pH 7.4 | Deamidation (N) | 15–20% |

| 40°C, pH 3.0 | Hydrolysis (Y-K bond) | 30–40% |

Recommendations include storage at ≤-20°C in lyophilized form to minimize hydrolysis and oxidation.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Neurotransmitter Modulation

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid, as a derivative of glutamic acid, plays a role in neurotransmission. Glutamic acid is known as a major excitatory neurotransmitter in the brain, influencing cognitive functions and synaptic plasticity. Research indicates that peptides containing glutamic acid can enhance synaptic transmission and may have therapeutic potential in neurodegenerative diseases .

Pharmaceutical Development

The compound's structural components suggest potential applications in drug design, particularly for conditions like depression and anxiety. Peptides that mimic the action of neurotransmitters can modulate receptor activity, providing a pathway for developing novel pharmacological agents .

Agricultural Applications

Plant Disease Resistance

Recent studies have highlighted the role of glutamic acid in enhancing plant resilience against pathogens. For instance, treatments with glutamic acid derivatives have shown to reshape microbial communities on plant surfaces, leading to reduced disease incidence in crops such as strawberries. The application of this compound could similarly enhance plant health by promoting beneficial microbial populations and suppressing harmful pathogens .

Nutrient Uptake Enhancement

Peptides like this compound can improve nutrient uptake in plants. By influencing root development and microbial interactions in the rhizosphere, these compounds may enhance the availability of essential nutrients, leading to better crop yields .

Case Studies

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Molecular and Structural Comparison

The table below compares L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid with structurally related peptides from the provided evidence:

Key Observations:

- Chain Length and Complexity : The target tetrapeptide is shorter and less complex than analogs like the 12-residue peptide (CAS# 207553-92-2) or the 14-residue peptide in . This impacts stability and bioavailability, as longer peptides may face enzymatic degradation .

- Charge Profile : The combination of lysine (basic) and glutamic acid (acidic) in the target peptide creates a zwitterionic structure, similar to ’s compound (which includes glutamic acid and lysine analogs). This contrasts with ’s predominantly basic peptide (rich in arginine and lysine) .

Functional and Toxicological Profiles

- Bioactivity : ’s 12-residue peptide contains methionine and cysteine, which are critical in antioxidant systems. The target peptide’s absence of these residues suggests divergent applications, possibly favoring electrostatic interactions over redox activity .

Biologische Aktivität

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid is a tetrapeptide comprised of four amino acids: L-tyrosine, L-lysine, L-asparagine, and L-glutamic acid. Each of these amino acids contributes distinct biological activities and properties, making this compound a subject of interest in various fields including biochemistry, pharmacology, and molecular biology.

Antioxidant Properties

The presence of L-tyrosine and L-cysteine (when considering related compounds) suggests potential antioxidant activity. Tyrosine can scavenge free radicals due to its aromatic structure, while cysteine can form disulfide bonds that stabilize protein structures and protect against oxidative stress.

Neurotransmitter Synthesis

L-tyrosine is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This role indicates that this compound may influence neurological functions and mental health by modulating neurotransmitter levels .

Immunomodulatory Effects

L-lysine has been noted for its role in immune function. It can enhance the immune response by promoting the production of antibodies and other immune cells. Additionally, lysine's interaction with negatively charged cellular components can facilitate cellular signaling processes.

Role in Protein Stability

The combination of amino acids in this tetrapeptide may contribute to protein stability through specific interactions such as hydrogen bonding and hydrophobic interactions. The presence of L-glutamic acid , known for its role in stabilizing protein structures, further supports this aspect .

Study on Antioxidant Activity

A study examining the antioxidant properties of peptides similar to this compound found that peptides containing tyrosine and cysteine exhibited significant scavenging activity against reactive oxygen species (ROS). This suggests that the compound may have potential applications in preventing oxidative damage in biological systems.

Neuroprotective Effects

Research has indicated that compounds with similar structures can provide neuroprotective effects in models of neurodegeneration. For instance, supplementation with tyrosine has been shown to improve cognitive function under stress conditions by enhancing neurotransmitter synthesis . This supports the hypothesis that this compound may also exert neuroprotective effects.

Research Findings Summary Table

Q & A

Q. What are the recommended methodologies for synthesizing L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid in laboratory settings?

Answer: Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing tetrapeptides like this compound. Key steps include:

- Resin selection : Use a polystyrene-based resin functionalized with acid-labile linkers (e.g., Wang resin).

- Amino acid protection : Employ tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection, and tert-butyl (tBu) for side-chain protection of glutamic acid .

- Coupling agents : Activate carboxyl groups with HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-Diisopropylethylamine) for efficient coupling .

- Cleavage and purification : Use trifluoroacetic acid (TFA) for resin cleavage, followed by reversed-phase HPLC (≥95% purity) for isolation .

Q. How should researchers validate the structural integrity of this tetrapeptide post-synthesis?

Answer: A multi-technique approach is essential:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with expected m/z values.

- NMR spectroscopy : Use 2D NMR (COSY, HSQC) to verify backbone connectivity and side-chain conformations.

- Circular dichroism (CD) : Assess secondary structure in solution (e.g., random coil vs. β-sheet tendencies) .

Q. What are the critical stability considerations for storing this peptide?

Answer:

- Temperature : Store lyophilized peptides at -20°C to prevent hydrolysis.

- Solvent : Avoid aqueous solutions unless buffered at pH 4–6 (prevents deamidation of asparagine).

- Light exposure : Protect tyrosine residues from UV-induced oxidation by using amber vials .

Q. Which analytical techniques are optimal for quantifying impurities in synthesized batches?

Answer:

Q. How can researchers assess the peptide’s solubility for in vitro assays?

Answer:

- Solvent screening : Test solubility in DMSO (for stock solutions) and dilute in buffers (e.g., PBS, Tris-HCl) while monitoring turbidity.

- Dynamic light scattering (DLS) : Detect aggregation at varying concentrations (critical for cellular uptake studies) .

Advanced Research Questions

Q. What experimental designs are recommended to study conformational dynamics under physiological conditions?

Answer:

Q. How can contradictions in polymorphic transformation data during crystallization be resolved?

Answer:

- Population balance modeling : Incorporate dissolution rates of metastable α-forms and nucleation/growth kinetics of stable β-forms (e.g., temperature-dependent growth rate constants) .

- In situ monitoring : Use Raman spectroscopy or turbidimetry to track real-time phase transitions under controlled supersaturation .

Q. What strategies mitigate aggregation during peptide functionalization (e.g., biotinylation)?

Answer:

Q. How do researchers reconcile discrepancies in bioactivity data across cell-based assays?

Answer:

Q. What computational tools predict the peptide’s interaction with target proteins (e.g., kinases)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.